(1-Ethyl-1H-imidazol-2-yl)methanol

Antifungal Candida albicans MIC

(1-Ethyl-1H-imidazol-2-yl)methanol is a heterocyclic building block with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol. It features an imidazole core N-substituted with an ethyl group and a 2-hydroxymethyl substituent, classifying it as a member of the N-alkylimidazole-2-methanol family.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 63634-44-6
Cat. No. B1594662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethyl-1H-imidazol-2-yl)methanol
CAS63634-44-6
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCCN1C=CN=C1CO
InChIInChI=1S/C6H10N2O/c1-2-8-4-3-7-6(8)5-9/h3-4,9H,2,5H2,1H3
InChIKeyQYEQHVNOKQUFFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Ethyl-1H-imidazol-2-yl)methanol (CAS 63634-44-6): A Key N-Alkylimidazole Building Block for Antifungal and H2-Antagonist R&D


(1-Ethyl-1H-imidazol-2-yl)methanol is a heterocyclic building block with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol [1]. It features an imidazole core N-substituted with an ethyl group and a 2-hydroxymethyl substituent, classifying it as a member of the N-alkylimidazole-2-methanol family. This compound is primarily utilized in medicinal chemistry as a key intermediate for synthesizing bioactive molecules, particularly those targeting fungal cytochrome P450 enzymes and histamine H2 receptors .

Why (1-Ethyl-1H-imidazol-2-yl)methanol Cannot Be Replaced by Generic Imidazole Methanol Analogs in Critical Syntheses


In-class compounds like (1-methyl-1H-imidazol-2-yl)methanol or (1-propyl-1H-imidazol-2-yl)methanol are not interchangeable with the ethyl-substituted target compound. The specific N-alkyl chain length directly influences lipophilicity, steric hindrance, and electronic properties of the imidazole ring, which are critical for downstream molecular recognition in biological targets such as fungal CYP51 or histamine H2 receptors . Even a single carbon difference can alter the compound's solid-state properties (e.g., melting point), synthetic handling, and the final yield and purity of the active pharmaceutical ingredient (API) . Furthermore, the ethyl group provides a distinct balance of hydrophobic character and molecular flexibility, making it a strategic choice over methyl or propyl analogs for optimizing pharmacokinetic properties in early-stage drug discovery .

Quantitative Differentiation of (1-Ethyl-1H-imidazol-2-yl)methanol: A Head-to-Head Analytical and Performance Comparison


Antifungal Efficacy Against Candida Species: Comparative MIC Data

(1-Ethyl-1H-imidazol-2-yl)methanol demonstrates direct antifungal activity against Candida species, with a reported minimum inhibitory concentration (MIC) of 50 µg/mL, indicating its potential as a lead compound or pharmacophore in antifungal drug development . While specific MIC data for the direct comparator (1-methyl-1H-imidazol-2-yl)methanol against the same strain under identical conditions is not available in the primary literature, class-level inference suggests that the ethyl substitution on the imidazole ring can modulate potency and spectrum of activity compared to other N-alkylimidazole antifungals .

Antifungal Candida albicans MIC Drug Discovery

Solid-State Physical Property Comparison: Melting Point and Handling Characteristics

The solid-state properties of N-alkylimidazole-2-methanols are highly dependent on the alkyl chain length. (1-Ethyl-1H-imidazol-2-yl)methanol is reported to have a melting point of 93-94 °C (recrystallized from ethyl acetate/hexane) . In contrast, its methyl analog, (1-methyl-1H-imidazol-2-yl)methanol, is a solid with a significantly higher melting point of 106-112 °C . The lower melting point of the ethyl derivative can be advantageous in certain synthetic transformations, potentially simplifying melt-phase reactions or improving solubility in organic solvents at lower temperatures.

Physical Property Melting Point Formulation Procurement

Lipophilicity and Pharmacokinetic Potential: Comparative LogP Data

Lipophilicity, quantified by the octanol-water partition coefficient (LogP), is a critical parameter for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. (1-Ethyl-1H-imidazol-2-yl)methanol has a computed LogP of -0.52 . While experimental LogP data for the methyl analog is not directly available in the primary literature, the ethyl group is expected to confer higher lipophilicity than the methyl analog (predicted LogP for (1-methyl-1H-imidazol-2-yl)methanol is approximately -1.1 based on similar compounds). This subtle increase in hydrophobicity can enhance membrane permeability and oral bioavailability, making the ethyl derivative a more attractive starting point for lead optimization in oral drug discovery programs.

Lipophilicity LogP Drug Design ADME

Synthetic Utility as a Pharmaceutical Intermediate: Positional Isomer Comparison

The compound (1-Ethyl-1H-imidazol-2-yl)methanol is a key intermediate for the synthesis of antifungal agents and histamine H2 receptor antagonists . A critical differentiator is its regioisomeric purity. The 2-substituted methanol derivative (CAS 63634-44-6) is the desired isomer for most medicinal chemistry applications, as the 5-substituted analog, (1-Ethyl-1H-imidazol-5-yl)methanol (CAS 215872-62-1), has a different electronic and steric profile that can drastically alter biological activity . Procurement of the correct regioisomer is essential to avoid costly synthetic failures and ensure the intended pharmacological activity of the final API.

Regioselectivity Intermediate Synthetic Chemistry Pharmaceuticals

Optimal R&D and Procurement Scenarios for (1-Ethyl-1H-imidazol-2-yl)methanol


Lead Optimization in Antifungal Drug Discovery Programs

Given its demonstrated antifungal activity against Candida species at an MIC of 50 µg/mL , (1-Ethyl-1H-imidazol-2-yl)methanol is ideally suited as a scaffold for synthesizing novel antifungal agents. Medicinal chemists can leverage its imidazole core and the ethyl substituent to design derivatives with improved potency and spectrum of activity, particularly against azole-resistant fungal strains.

Synthesis of Histamine H2 Receptor Antagonists for Gastrointestinal Research

This compound serves as a critical intermediate for producing histamine H2 receptor antagonists . Researchers focused on developing new anti-ulcer agents or studying gastric acid secretion mechanisms can use this building block to explore structure-activity relationships (SAR) around the imidazole pharmacophore, where the ethyl group provides a distinct balance of lipophilicity and steric bulk compared to methyl or propyl analogs.

Development of Metal Coordination Complexes for Catalysis or Bioinorganic Studies

The imidazole and hydroxymethyl groups of (1-Ethyl-1H-imidazol-2-yl)methanol make it a versatile ligand for transition metals. This compound can be used to synthesize novel coordination complexes with applications in catalysis or as models for metalloenzyme active sites . The ethyl substituent on the imidazole ring can fine-tune the electronic and steric properties of the resulting metal complexes, offering an additional dimension of control over reactivity and selectivity not possible with methyl or unsubstituted analogs.

Procurement of a Key Regioisomer for High-Fidelity Synthesis

For any synthetic route requiring a 2-substituted N-ethylimidazole building block, procuring (1-Ethyl-1H-imidazol-2-yl)methanol (CAS 63634-44-6) is essential. The 5-substituted regioisomer (CAS 215872-62-1) has different reactivity and will not yield the intended product . This scenario highlights the compound's value in ensuring synthetic fidelity and avoiding costly missteps in multi-step pharmaceutical syntheses.

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